molecular formula C18H20FN5O2 B2363027 N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-76-8

N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2363027
CAS RN: 946280-76-8
M. Wt: 357.389
InChI Key: GQIGJROJKZWSNP-UHFFFAOYSA-N
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Description

“N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes the compound , involves the use of available starting materials according to convenient synthetic procedures using a multicomponent reaction . This process provides wide access to triazole derivatives production .


Chemical Reactions Analysis

1,2,4-Triazine derivatives, including the compound , have been found to exhibit a variety of biological applications . They have been reported to be inhibitors of glycogen synthase kinase-3 .

Scientific Research Applications

a. c-Met Inhibition: The compound’s structural motifs have been associated with potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib contains substructures similar to those found in our compound . c-Met inhibitors hold promise for cancer therapy, particularly in targeting tumors with aberrant c-Met signaling.

b. GABA A Modulation: Certain derivatives of this compound have demonstrated allosteric modulating activity on GABA A receptors . GABA A receptors play a crucial role in neurotransmission and are relevant targets for anxiety and epilepsy treatments.

Polymer Chemistry

The compound’s structural units have been incorporated into polymers for use in solar cells . By integrating these heterocycles into polymer matrices, researchers aim to enhance solar cell efficiency and stability.

Other Applications

Additional studies have reported its inhibition of β-secretase 1 (BACE-1), which is relevant in Alzheimer’s disease research . The compound’s diverse applications highlight its potential impact across various scientific domains.

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives involves targeting only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells . Kinase inhibition is one of the most successful approaches in targeted therapy .

Future Directions

The future directions of research on 1,2,4-triazine derivatives, including the compound , involve the development of kinase inhibitors containing pyrrolo[2,1-f][1,2,4]triazine scaffold . This is due to the success of kinase inhibition in targeted therapy .

properties

IUPAC Name

N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c19-12-6-8-14(9-7-12)23-10-11-24-17(26)15(21-22-18(23)24)16(25)20-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIGJROJKZWSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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